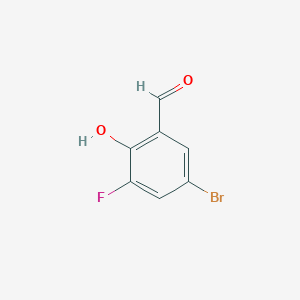










|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([F:9])[CH:3]=1.[CH2:10]1N2CN3CN(C2)CN1C3.[OH2:20].S(=O)(=O)(O)O>FC(F)(F)C(O)=O>[Br:1][C:2]1[CH:3]=[C:4]([F:9])[C:5]([OH:8])=[C:6]([CH:7]=1)[CH:10]=[O:20]
|


|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)O)F
|
|
Name
|
|
|
Quantity
|
146.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
at 90° C. for 13 hours
|
|
Duration
|
13 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
at room temperature, and the mixture was stirred at room temperature for two hours
|
|
Duration
|
2 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The resultant mixture was extracted three times with ethyl acetate (1 L)
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed four times with 1 N aqueous solution of hydrochloric acid (1 L)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
twice with saturated saline, and dried over anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off from the organic layer under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was azeotroped twice with toluene
|
|
Type
|
ADDITION
|
|
Details
|
Ethanol (20 mL) was added to the residue
|
|
Type
|
CUSTOM
|
|
Details
|
the solid obtained
|
|
Type
|
FILTRATION
|
|
Details
|
after filtration of the suspended solution
|
|
Type
|
WASH
|
|
Details
|
was washed twice with ethanol (10 mL)
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C(=C(C=O)C1)O)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 49.6 g | |
| YIELD: PERCENTYIELD | 43% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |